5-Nitro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
5-Nitro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid: is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the nitration of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and careful temperature control is necessary to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for reagent addition and temperature control can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The presence of the nitro group makes the compound susceptible to nucleophilic aromatic substitution reactions, where nucleophiles can replace the nitro group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indene derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer properties. The presence of the nitro group is particularly significant in these studies.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including as precursors for drug development. The ability to modify the structure through chemical reactions makes it a versatile candidate for medicinal chemistry.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-Nitro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is largely dependent on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and anticancer activities. The keto and carboxylic acid groups also play roles in the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Amino-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid:
5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid: The presence of a chloro group alters its chemical properties and reactivity.
Uniqueness: The presence of the nitro group in 5-Nitro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid makes it particularly reactive and versatile in chemical synthesis. This functional group allows for a wide range of chemical transformations, making the compound valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H7NO5 |
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Molecular Weight |
221.17 g/mol |
IUPAC Name |
5-nitro-3-oxo-1,2-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H7NO5/c12-9-4-8(10(13)14)6-2-1-5(11(15)16)3-7(6)9/h1-3,8H,4H2,(H,13,14) |
InChI Key |
DSONKBUOHDTUQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C1=O)C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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